molecular formula C15H22N2O5S B5857147 2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B5857147
M. Wt: 342.4 g/mol
InChI Key: WCESLCJMFRNWMP-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with methoxy and pyrrolidinyl substituents, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

CBKinase1_009167, also known as CBKinase1_021567 or 2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . They play a central role in signal transduction, making them an important therapeutic target for drug development .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity . This inhibition blocks the phosphorylation of key regulatory molecules, thereby influencing their activity, localization, and function . This can result in changes in various cellular processes, including cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and signal transduction .

Biochemical Pathways

The biochemical pathways affected by CBKinase1_009167 are those regulated by the CK1 isoforms. These pathways are critically involved in tumor progression . By inhibiting the kinase activity of CK1 isoforms, CBKinase1_009167 can potentially disrupt these pathways, affecting downstream effects such as cell survival and tumorigenesis .

Result of Action

The result of CBKinase1_009167’s action is the inhibition of CK1 isoforms’ kinase activity, leading to changes in various cellular processes . This can potentially disrupt key signaling pathways known to be critically involved in tumor progression . .

Biochemical Analysis

Biochemical Properties

CBKinase1_009167 interacts with a variety of enzymes, proteins, and other biomolecules in biochemical reactions . As a member of the casein kinase 1 (CK1) family, it has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These interactions are crucial for the regulation of key signaling pathways involved in cellular processes .

Cellular Effects

CBKinase1_009167 exerts significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to participate in multiple signaling pathways important for plant growth and innate immunity .

Molecular Mechanism

The molecular mechanism of action of CBKinase1_009167 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that the receptor kinase, QSK1, physically interacts with and phosphorylates CBKinase1_009167 . This phosphorylation process plays a crucial role in the regulation of its activity and its influence on cellular functions .

Dosage Effects in Animal Models

The effects of CBKinase1_009167 vary with different dosages in animal models

Metabolic Pathways

CBKinase1_009167 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of CBKinase1_009167 within cells and tissues involve various transporters or binding proteins . It may also influence its localization or accumulation within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of Methoxy Groups: Methoxylation is achieved through the reaction of the benzenesulfonamide with methanol in the presence of a catalyst.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.

    Final Assembly: The final step involves the coupling of the N-methyl group and the oxoethyl group to the benzenesulfonamide core, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the pyrrolidinyl and oxoethyl groups, resulting in different chemical properties and applications.

    N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide:

Uniqueness

2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the combination of methoxy, pyrrolidinyl, and oxoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2,5-dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-16(11-15(18)17-8-4-5-9-17)23(19,20)14-10-12(21-2)6-7-13(14)22-3/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCESLCJMFRNWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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